molecular formula C17H17ClN2O3S B2485638 2-(4-chlorophenoxy)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide CAS No. 330201-53-1

2-(4-chlorophenoxy)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No. B2485638
CAS RN: 330201-53-1
M. Wt: 364.84
InChI Key: ONSHPTFUWADVBR-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenoxy)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a synthesized acetamide derivative characterized by specific functional groups which influence its chemical and physical properties. This analysis will cover the synthesis, molecular structure, chemical reactions, and properties of the compound, focusing on scientific research findings without delving into drug use, dosages, or side effects.

Synthesis Analysis

The synthesis of related acetamide derivatives often involves condensation reactions catalyzed by carbodiimide, as seen in the preparation of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives through a convenient and fast method, highlighting the versatility of acetamide chemistry in producing complex molecules with potential biological activities (Yu et al., 2014).

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

The molecules related to the given chemical structure have been synthesized and studied for their vibrational spectra and electronic properties. These compounds exhibit potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection. The non-linear optical (NLO) activity and second-order hyperpolarizability values have also been explored, indicating potential applications in photovoltaic cells and molecular electronics. Molecular docking studies suggest interactions with Cyclooxygenase 1 (COX1), hinting at possible therapeutic applications (Mary et al., 2020).

pKa Determination and Drug Precursor Synthesis

The acidity constants of newly synthesized acetamide derivative compounds, closely related to the target molecule, were determined via UV spectroscopic studies. These studies assist in understanding the chemical behavior of these compounds in biological systems, paving the way for their development as drug precursors (Duran & Canbaz, 2013).

Antitumor and Antimicrobial Activity

New derivatives of benzothiazole acetamide have been synthesized and evaluated for their antitumor activity in vitro against a range of human tumor cell lines. Certain compounds showed considerable anticancer activity, suggesting potential for development into therapeutic agents. Additionally, antimicrobial activities against pathogenic bacteria and Candida species have been investigated, revealing effectiveness particularly against fungi (Yurttaş et al., 2015); (Mokhtari & Pourabdollah, 2013).

Analgesic Activity

The synthesis of acetamide derivatives and their evaluation for analgesic properties have revealed significant potential. Through various assays, some of these compounds have shown to decrease pain responses in animal models without affecting motor coordination, highlighting their potential for pain management applications (Kaplancıklı et al., 2012).

Powder Diffraction Data for Pesticide Development

N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been characterized by X-ray powder diffraction. This characterization is crucial for the development of these compounds as potential pesticides, providing foundational data for further formulation and application studies (Olszewska et al., 2011).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-17(2)7-12-15(13(21)8-17)24-16(19-12)20-14(22)9-23-11-5-3-10(18)4-6-11/h3-6H,7-9H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSHPTFUWADVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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